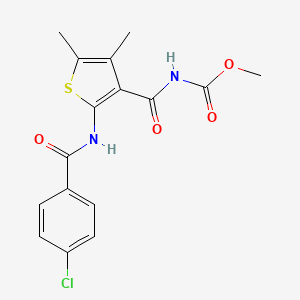

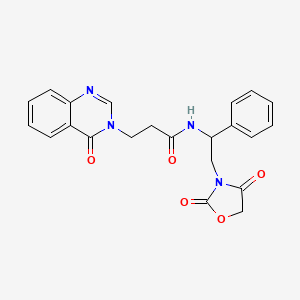

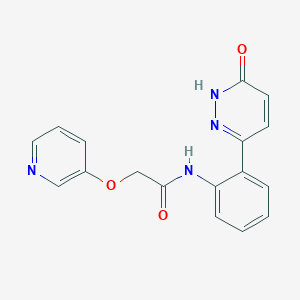

![molecular formula C11H14N2S B2461840 2-((isopropylthio)methyl)-1H-benzo[d]imidazole CAS No. 380187-64-4](/img/structure/B2461840.png)

2-((isopropylthio)methyl)-1H-benzo[d]imidazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole and benzimidazole rings are important nitrogen-containing heterocycles. They are key components in many functional molecules used in a variety of applications . Imidazole is a five-membered aromatic heterocycle, while benzimidazole is a six-membered bicyclic heteroaromatic compound where a benzene ring is fused to the 4- and 5-positions of an imidazole ring .

Synthesis Analysis

Imidazole synthesis has seen significant advances recently. For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . The reaction conditions were mild enough for the inclusion of a variety of functional groups .

Molecular Structure Analysis

The crystal structure of 2-methylimidazole has been determined using X-ray diffraction . The molecule of 2-methylimidazole is approximately planar .

Chemical Reactions Analysis

The atmospheric oxidation mechanism of imidazole initiated by hydroxyl radicals has been investigated . The overall rate constant for reactions between imidazole with OH radicals at P = 1 bar and T = 297 K was 1.22 × 10 −12 cm 3 molecule −1 s −1 .

Physical and Chemical Properties Analysis

New structurally flexible 1-methyl- and 1,2-dimethyl-imidazolium phosphate ionic liquids bearing oligoethers have been synthesized and thoroughly characterized. These novel ionic liquids revealed high thermal stabilities, low glass transitions, high conductivity, and wide electrochemical stability windows up to 6 V .

作用机制

Target of Action

Imidazole derivatives have been found to interact with a variety of therapeutic targets . For instance, imidazole has been shown to interact with proteins such as Monomeric sarcosine oxidase, Nitric oxide synthase, inducible, and Adenylate kinase 2, mitochondrial . These proteins play crucial roles in various biological processes, including metabolism and signal transduction .

Mode of Action

Imidazole derivatives have been shown to exhibit a broad spectrum of bioactivities due to their special structural features and electron-rich environment . For instance, some imidazole derivatives have been found to restrict the growth of Toxoplasma gondii . Furthermore, the formation of an imidazolyl radical has been observed in some imidazole-based compounds, suggesting that the imidazole group can function as an electron relay .

Biochemical Pathways

For example, imidazole propionate has been found to impair insulin signaling through the mTORC1 pathway . Additionally, imidazole and benzimidazole rings are present in key biological building blocks and are involved in various biological activities .

Pharmacokinetics

The pharmacokinetics of imidazole derivatives can vary widely depending on their structure and the presence of functional groups . For instance, the lipophilicity of imidazole and imidazolium salts, which can be tuned through the introduction of different hydrophobic substituents, has been found to significantly influence their antibacterial activity .

Result of Action

For instance, some imidazole derivatives have been found to exhibit antiparasitic activity . Additionally, imidazole derivatives have been associated with the inhibition of adrenal steroid synthesis .

Action Environment

The action of imidazole derivatives can be influenced by various factors, including ph and the presence of other substances . For instance, the reaction sequence of some imidazole-based compounds has been found to depend strongly on the possibility for deprotonation of the imidazole function in a proton-coupled electron transfer process .

安全和危害

未来方向

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

属性

IUPAC Name |

2-(propan-2-ylsulfanylmethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-8(2)14-7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTSQMIZVOXTDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SCC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

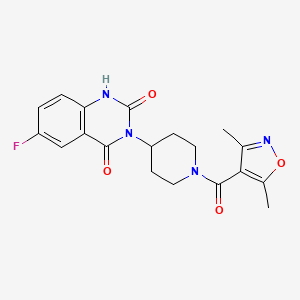

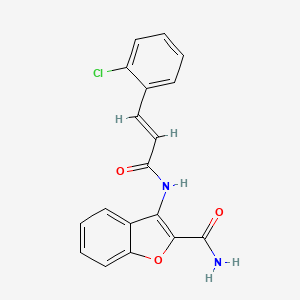

![N-[2-(2-Methylmorpholin-4-yl)-2-thiophen-2-ylethyl]prop-2-enamide](/img/structure/B2461765.png)

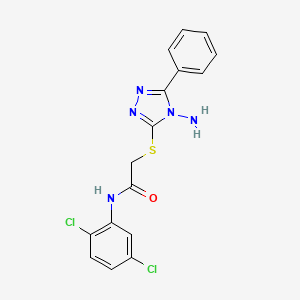

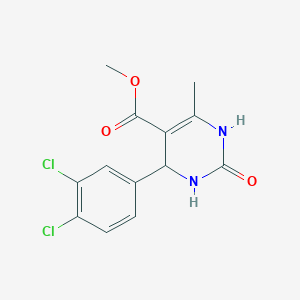

![N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2461771.png)

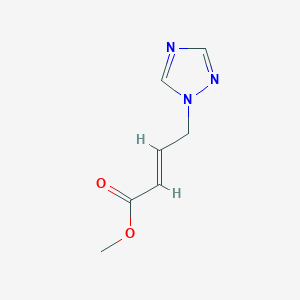

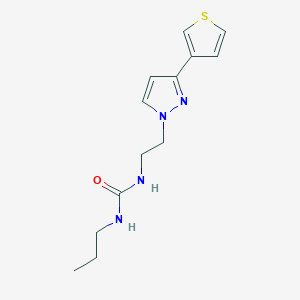

![N-[[4-(2-chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2461772.png)

![2-[[2-(trifluoromethyl)benzoyl]amino]benzoic Acid](/img/structure/B2461779.png)